molecular formula C15H13NO B132985 5-(4-methoxyphenyl)-1H-indole CAS No. 144104-46-1

5-(4-methoxyphenyl)-1H-indole

Cat. No.: B132985
CAS No.: 144104-46-1
M. Wt: 223.27 g/mol
InChI Key: XGCLMZXVTHDCGI-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a methoxyphenyl group attached to the indole structure. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzoyl chloride with indole, followed by reduction and cyclization steps . Another method includes the Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methoxyphenylboronic acid reacts with a suitable indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Methoxyphenyl)-1H-indole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitro compounds, often in the presence of catalysts or under specific temperature conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the indole compound.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its derivatives are being investigated for their efficacy and safety in clinical trials.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes. For example, it may inhibit monoamine oxidase A (MAO-A), affecting neurotransmitter levels and exhibiting antidepressant-like effects . The compound’s interaction with serotonergic and nitric oxide pathways also contributes to its biological activities.

Comparison with Similar Compounds

Comparison: While 5-(4-methoxyphenyl)-1H-indole shares structural similarities with these compounds, its unique indole core distinguishes it in terms of reactivity and biological activity. The presence of the methoxyphenyl group further enhances its chemical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLMZXVTHDCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399740
Record name 5-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-46-1
Record name 5-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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